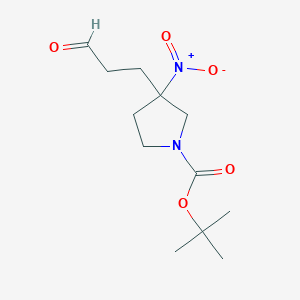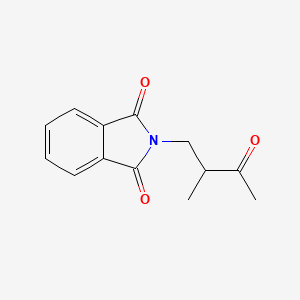![molecular formula C8H8N4O B15355970 N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)
N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving multi-step chemical reactions. One common approach is the reaction of 1H-pyrrolo[2,3-c]pyridine-4-carboximidamide with hydroxylating agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the synthesis of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific diseases.
Industry: Its derivatives are used in the production of organic materials and bioactive molecules.
Wirkmechanismus
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is compared with other similar compounds, such as pyrrolopyrazine derivatives. While both compounds share the pyrrolopyridine scaffold, N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is unique in its hydroxylated structure, which contributes to its distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine derivatives
1H-pyrrolo[2,3-b]pyridine derivatives
Other hydroxylated pyrrolopyridine derivatives
This comprehensive overview highlights the significance of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide in scientific research and its potential applications in various fields
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N'-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)6-3-10-4-7-5(6)1-2-11-7/h1-4,11,13H,(H2,9,12) |
InChI-Schlüssel |
UOANIHOZADYOKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=CN=C2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)


![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)
![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)


![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)


